ethyl (Z)-3-[5-(3-chlorophenyl)tetrazol-2-yl]prop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Compound 7d-cis involves the use of sterically demanding ligands such as ®-1,1′-bis(ditolylphosphino)-2,2-binapthyl (TolBINAP) under specific conditions to increase selectivity. The overall yield of Compound 7d-cis can be enhanced using a palladium acetate and ®-BINAP system .
Chemical Reactions Analysis
Types of Reactions: Compound 7d-cis primarily undergoes inhibition reactions where it targets the STAT3 protein. It can also participate in acetylation and phosphorylation reactions, particularly affecting lysine 685 on STAT3 .
Common Reagents and Conditions:
Reagents: Palladium acetate, ®-BINAP, TolBINAP.
Conditions: Reactions are typically carried out under controlled temperatures and in the presence of specific ligands to ensure selectivity and yield.
Major Products: The primary product of these reactions is the inhibition of STAT3 acetylation and phosphorylation, leading to the induction of apoptosis in tumor cells .
Scientific Research Applications
Compound 7d-cis has a wide range of applications in scientific research:
Chemistry: Used as a selective inhibitor in studies involving the STAT3 protein.
Biology: Helps in understanding the role of STAT3 in cellular processes and its inhibition in cancer cells.
Medicine: Potential therapeutic agent for treating cancers that exhibit high levels of STAT3 activity.
Industry: Utilized in the development of new cancer therapies and in research focused on signal transduction pathways
Mechanism of Action
Compound 7d-cis exerts its effects by inhibiting the STAT3 protein, which is involved in the regulation of various genes related to cell growth and apoptosis. By inhibiting the acetylation and phosphorylation of STAT3, Compound 7d-cis disrupts the STAT3 signaling pathway, leading to the induction of apoptosis in tumor cells . The molecular targets include lysine 685 on STAT3, and the pathways involved are primarily related to signal transduction and gene expression regulation .
Comparison with Similar Compounds
- STAT3-IN-2
- STAT3-IN-3
- STAT3-IN-4
Comparison: Compound 7d-cis stands out due to its high selectivity and oral bioavailability. Compared to other STAT3 inhibitors, Compound 7d-cis has shown lower toxicity and higher efficacy in inducing apoptosis in tumor cells . Its unique ability to inhibit both acetylation and phosphorylation of STAT3 makes it a valuable tool in cancer research and therapy.
Properties
Molecular Formula |
C12H11ClN4O2 |
---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
ethyl (Z)-3-[5-(3-chlorophenyl)tetrazol-2-yl]prop-2-enoate |
InChI |
InChI=1S/C12H11ClN4O2/c1-2-19-11(18)6-7-17-15-12(14-16-17)9-4-3-5-10(13)8-9/h3-8H,2H2,1H3/b7-6- |
InChI Key |
AICKZRPQDLFSPA-SREVYHEPSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\N1N=C(N=N1)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CCOC(=O)C=CN1N=C(N=N1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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